BENGHE Foundational & Exploratory

Check Availability & Pricing

Aumolertinib's Binding Kinetics to EGFR T790M:
A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aumolertinib

Cat. No.: B607974

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical
efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations,
particularly the T790M resistance mutation.[1][2][3][4] This technical guide provides an in-depth
analysis of the binding kinetics of aumolertinib to the EGFR T790M mutant, consolidating
available quantitative data, outlining detailed experimental protocols for characterization, and
visualizing key pathways and processes.

Aumolertinib is an irreversible, covalent inhibitor that selectively targets the ATP-binding site
of EGFR.[2] Its chemical structure, featuring a cyclopropyl group on the indole nitrogen ring,
enhances its stability and binding affinity for the T790M mutant, while minimizing activity
against wild-type (WT) EGFR.[5] This high selectivity contributes to its favorable safety profile.
The mechanism of action involves the formation of a covalent bond with the cysteine residue at
position 797 (Cys797) within the EGFR active site, leading to sustained inhibition of the kinase
activity and downstream signaling pathways.[6]

Quantitative Data: Inhibitory Potency of
Aumolertinib
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While specific kinetic constants such as k_on, k_off, and k_inact/K_i for the interaction between
aumolertinib and EGFR T790M are not readily available in publicly accessible literature, the
half-maximal inhibitory concentrations (IC50) provide a robust measure of its potent and
selective inhibitory activity. The following table summarizes the reported IC50 values of
aumolertinib against various EGFR mutant forms.

EGFR Mutant IC50 (nM) Reference
T790M 0.37 £ 0.04 [7]
T790M/L858R 0.29 +0.10 [7]
T790M/Del19 0.21+0.10 [7]

L858R Data not available

Del19 Data not available

Wild-Type (WT) 3.39+0.53 [8]

Note: The lower IC50 values against the T790M-containing mutants compared to the wild-type
EGFR underscore the high selectivity of aumolertinib.

Experimental Protocols

The characterization of the binding kinetics of a covalent inhibitor like aumolertinib to its
target, EGFR T790M, typically involves a combination of biochemical and cell-based assays.
Below are detailed methodologies for key experiments that are likely employed in such studies.

Kinase Inhibition Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 values of aumolertinib against various EGFR kinase
domains.

Objective: To quantify the concentration of aumolertinib required to inhibit 50% of the EGFR
T790M kinase activity.

Materials:
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e Recombinant human EGFR T790M kinase domain

e ULight™-poly-GT substrate

o Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
e ATP (Adenosine triphosphate)

e Aumolertinib (serial dilutions)

o Assay buffer (e.g., HEPES, MgCI2, EGTA, Tween-20)

o 384-well low-volume plates

e TR-FRET plate reader

Procedure:

e Enzyme and Substrate Preparation: Prepare a solution of the EGFR T790M kinase and
ULight™-poly-GT substrate in the assay buffer.

o Compound Addition: Add serial dilutions of aumolertinib or DMSO (vehicle control) to the
wells of a 384-well plate.

e Kinase Reaction Initiation: Add the EGFR T790M enzyme and substrate mixture to the wells
to initiate the kinase reaction.

¢ Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to
allow for phosphorylation of the substrate.

o Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-
labeled anti-phosphotyrosine antibody and EDTA.

» Signal Measurement: After another incubation period (e.g., 60 minutes), measure the time-
resolved fluorescence resonance energy transfer signal on a compatible plate reader. The
signal is proportional to the extent of substrate phosphorylation.
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» Data Analysis: Plot the TR-FRET signal against the logarithm of the aumolertinib
concentration and fit the data to a four-parameter logistic equation to determine the IC50
value.

Covalent Binding Assessment by Mass Spectrometry

This method directly confirms the covalent adduction of aumolertinib to the EGFR T790M
protein.

Objective: To verify the formation of a covalent bond between aumolertinib and EGFR T790M
and to identify the site of modification.

Materials:

e Recombinant human EGFR T790M kinase domain

e Aumolertinib

¢ Incubation buffer (e.g., Tris-HCI)

e Urea

 Dithiothreitol (DTT)

» lodoacetamide (IAM)

e Trypsin (mass spectrometry grade)

e Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:

e Incubation: Incubate the EGFR T790M protein with an excess of aumolertinib at 37°C for a
sufficient time to ensure complete adduction. A control sample with DMSO is prepared in
parallel.

o Denaturation and Reduction: Denature the protein by adding urea and reduce the disulfide
bonds with DTT.
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» Alkylation: Alkylate the free cysteine residues with iodoacetamide.

» Digestion: Dilute the sample to reduce the urea concentration and digest the protein into
smaller peptides using trypsin overnight at 37°C.

e LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass
spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant
peptides.

o Data Analysis: Search the acquired MS/MS spectra against the human protein database,
specifying the mass of aumolertinib as a potential modification on cysteine residues. The
identification of a peptide with a mass shift corresponding to the molecular weight of
aumolertinib on Cys797 confirms the covalent binding and its location.

Cellular Thermal Shift Assay (CETSA)

CETSA s a cell-based assay that can be used to verify target engagement of aumolertinib
with EGFR T790M in a cellular environment.

Objective: To demonstrate that aumolertinib binds to and stabilizes EGFR T790M within intact
cells.

Materials:

e NSCLC cell line expressing EGFR T790M (e.g., NCI-H1975)
e Aumolertinib

e Cell culture medium and reagents

e Phosphate-buffered saline (PBS)

 Lysis buffer with protease and phosphatase inhibitors

o Western blot reagents and equipment

e Antibodies against EGFR and a loading control (e.g., GAPDH)
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Procedure:

e Cell Treatment: Treat the EGFR T790M-expressing cells with aumolertinib or DMSO
(vehicle control) for a specified time.

e Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat
the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to
induce thermal denaturation of proteins.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

o Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to
pellet the aggregated, denatured proteins.

o Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze
the levels of EGFR T790M by Western blotting.

o Data Analysis: Quantify the band intensities for EGFR T790M at each temperature for both
the aumolertinib-treated and control groups. A shift in the melting curve to a higher
temperature for the aumolertinib-treated sample indicates that the drug has bound to and
stabilized the EGFR T790M protein.
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Caption: EGFR T790M signaling pathway and its inhibition by Aumolertinib.
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Caption: Workflow for analyzing Aumolertinib's binding kinetics.
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Caption: Aumolertinib's two-step covalent binding to EGFR T790M.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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